molecular formula C6H14N2O B7965517 2-(3-Methoxyazetidin-1-yl)ethanamine

2-(3-Methoxyazetidin-1-yl)ethanamine

Cat. No.: B7965517
M. Wt: 130.19 g/mol
InChI Key: HFIIWEHGDTYDGB-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)ethanamine is a chemical compound with the molecular formula C6H14N2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)ethanamine typically involves the reaction of 3-methoxyazetidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-4-8(5-6)3-2-7/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIIWEHGDTYDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of nitrile 276 (1.76 g, 14.0 mmol), cNH3 (7 mL) and Raney Nickel (50% slurry in water, 4.6 g) in EtOH (100 mL) was stirred under H2 (60 psi) for 5 h. The mixture was filtered through Celite, washed with EtOH (50 mL) and the solvent was evaporated to give crude diamine 277 (950 mg, 52%) as a yellow oil, which was used without further purification: 1H NMR δ 4.03 (p, J=5.8 Hz, 1H, CHO), 3.58-3.63 (m, 2H, CH2N), 3.25 (s, 3H, OCH3), 2.88-2.93 (m, 2H, CH2N), 2.67 (t, J=6.0 Hz, 2H, CH2N), 2.52 (t, J=6.0 Hz, 2H, CH2N), NH2 not observed; MS (APCI) m/z 131 (MH+, 100%); HRMS (FAB+) calcd for C6H15N2O (MH+) m/z 131.1184, found 131.1183.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

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